molecular formula C23H27N5O4 B11601437 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11601437
M. Wt: 437.5 g/mol
InChI Key: HZKQXLDSLMFBPY-UHFFFAOYSA-N
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Description

6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including an imino group, a methyl group, an oxo group, and oxolan-2-ylmethyl groups. The compound’s intricate structure and diverse functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves a multi-step process. One common method is the Biginelli reaction, which is a one-pot synthesis involving the condensation of urea, an aldehyde, and a β-keto ester in the presence of a catalyst such as zinc chloride (ZnCl₂) in ethanol at elevated temperatures . This reaction is known for its operational simplicity and environmentally friendly conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications further highlight its uniqueness.

Biological Activity

The compound 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide , also known as BAS 04995413, is a complex organic molecule with significant potential in pharmacological applications. Its unique structure suggests various biological activities that merit investigation.

PropertyValue
Molecular Formula C23H27N5O4
Molecular Weight 437.5 g/mol
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2
LogP (XlogP) 0.7

The biological activity of BAS 04995413 is hypothesized to involve interactions with specific biological targets such as G protein-coupled receptors (GPCRs) and other molecular pathways that regulate cellular functions.

GPCR Interaction

Recent studies indicate that BAS 04995413 interacts with GPCRs, which play crucial roles in many physiological processes and are common targets for drug development. The compound's predicted structure suggests it may modulate receptor activity, influencing downstream signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

  • Anticancer Properties
    • Inhibition of Cancer Stem Cells (CSCs) : Research has shown that compounds targeting CSCs can effectively reduce tumor growth and recurrence. BAS 04995413 has been investigated for its potential to inhibit CSC markers such as CD44 and ALDH1 in breast cancer models.
    • Mechanism : The compound may induce apoptosis in CSCs by downregulating critical survival pathways involving the c-Myc oncogene, which is often overexpressed in various cancers.
  • Neuroprotective Effects
    • Preliminary studies suggest that BAS 04995413 may exhibit neuroprotective properties similar to those observed in derivatives of K252a, a known neuroprotective agent. This could position the compound as a candidate for treating neurodegenerative diseases.

Case Study 1: Breast Cancer

In vitro studies using MDA-MB-231 breast cancer cells treated with BAS 04995413 demonstrated:

  • Reduction in Mammosphere Formation : Treatment led to a significant decrease in mammosphere formation efficiency.
  • Apoptosis Induction : The late apoptotic cell population increased from 6.5% to 23.7% after treatment with the compound.

Case Study 2: Neuroprotection

Research into the neuroprotective effects of compounds similar to BAS 04995413 revealed:

  • Cell Viability Enhancement : In neuronal cell cultures exposed to oxidative stress, treatment with the compound improved cell viability and reduced markers of apoptosis.

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H27N5O4/c1-14-6-7-19-26-21-18(23(30)27(19)12-14)10-17(22(29)25-11-15-4-2-8-31-15)20(24)28(21)13-16-5-3-9-32-16/h6-7,10,12,15-16,24H,2-5,8-9,11,13H2,1H3,(H,25,29)

InChI Key

HZKQXLDSLMFBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCC5CCCO5)C=C1

Origin of Product

United States

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